アムフェナクナトリウム

概要

科学的研究の応用

Amfenac sodium has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying NSAIDs.

Biology: It is employed in biological studies to understand its effects on cellular processes.

Medicine: It is used in pharmacological research to develop new anti-inflammatory and analgesic drugs.

Industry: It is utilized in the formulation of various pharmaceutical products

Safety and Hazards

作用機序

アムフェナクナトリウムは、シクロオキシゲナーゼ酵素(COX-1およびCOX-2)の活性を阻害することで効果を発揮します。この阻害により、炎症と痛みのメディエーターであるプロスタグランジンの合成が減少します。 プロスタグランジンレベルを低下させることで、アムフェナクナトリウムは炎症と痛みを効果的に軽減します .

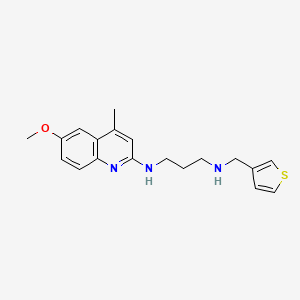

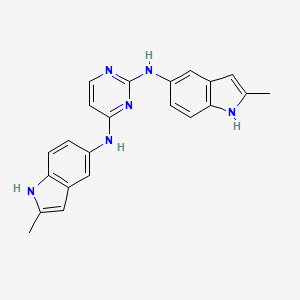

類似の化合物との比較

アムフェナクナトリウムは、ブロムフェナクやネパフェナクなどの他のNSAIDと類似しています。それは、特定の分子構造とその特定のシクロオキシゲナーゼ酵素阻害における有効性においてユニークです。類似の化合物には以下が含まれます。

ブロムフェナク: 類似の構造ですが、臭素原子を持っています。

ネパフェナク: 体内ではアムフェナクに変換されるプロドラッグ

生化学分析

Biochemical Properties

Amfenac sodium functions as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values of 15.3 nM and 20.4 nM, respectively . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, amfenac sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, amfenac sodium interacts with various proteins and biomolecules involved in the inflammatory response, further modulating the biochemical pathways associated with inflammation .

Cellular Effects

Amfenac sodium exerts significant effects on various cell types and cellular processes. It has been shown to reduce the migration and proliferation of uveal melanoma cells, particularly when used in combination with ranibizumab . Amfenac sodium also influences cell signaling pathways by inhibiting the activity of COX enzymes, leading to a decrease in prostaglandin production. This inhibition affects gene expression and cellular metabolism, ultimately reducing the inflammatory response and promoting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of amfenac sodium involves its binding to the active sites of COX-1 and COX-2 enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, amfenac sodium may interact with other biomolecules involved in the inflammatory response, further modulating the molecular pathways associated with inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amfenac sodium have been observed to change over time. The stability and degradation of amfenac sodium can influence its efficacy and long-term effects on cellular function. Studies have shown that amfenac sodium remains stable under certain conditions, but its stability may be affected by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of amfenac sodium vary with different dosages in animal models. At therapeutic doses, amfenac sodium effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, amfenac sodium may induce toxic effects, including gastrointestinal ulceration and renal toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

Amfenac sodium is involved in the metabolic pathways associated with the action of nepafenac . It is metabolized to its active form, amfenac, which then inhibits COX enzymes and reduces prostaglandin production. The metabolic pathways of amfenac sodium also involve interactions with various enzymes and cofactors that modulate its activity and efficacy . These interactions can influence metabolic flux and metabolite levels, further affecting the overall pharmacological effects of amfenac sodium.

Transport and Distribution

Amfenac sodium is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of amfenac sodium within specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of amfenac sodium is crucial for optimizing its clinical use .

Subcellular Localization

The subcellular localization of amfenac sodium plays a significant role in its activity and function. Amfenac sodium is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules involved in the inflammatory response . The targeting signals and post-translational modifications that direct amfenac sodium to specific compartments or organelles can influence its efficacy and therapeutic outcomes.

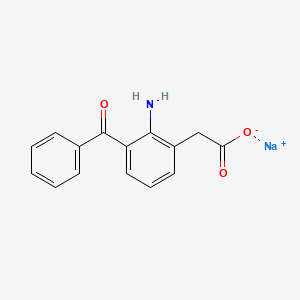

準備方法

アムフェナクナトリウムは、さまざまな方法で合成できます。 一般的な合成経路の1つは、2-アミノ-3-ベンゾイル安息香酸と水酸化ナトリウムを反応させてナトリウム塩を形成することです . 工業生産方法では、通常、反応条件を最適化して、高収率と高純度を確保します。 これらの方法には、溶媒ベースのプロセス、ホットメルトプロセス、エマルジョンプロセスが含まれる場合があります .

化学反応の分析

アムフェナクナトリウムは、いくつかのタイプの化学反応を受けます。

酸化: 特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応により、さまざまな還元形態に変換することができます。

置換: 適切な試薬と触媒の存在下で、特に置換反応を受けることができます。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。

科学研究への応用

アムフェナクナトリウムは、科学研究において幅広い応用があります。

化学: NSAIDの研究における分析化学の参照化合物として使用されます。

生物学: 細胞プロセスに対する影響を理解するために、生物学的研究で使用されます。

医学: 新しい抗炎症および鎮痛薬の開発において、薬理学的研究で使用されます。

類似化合物との比較

Amfenac sodium is similar to other NSAIDs such as bromfenac and nepafenac. it is unique in its specific molecular structure and its particular efficacy in inhibiting cyclooxygenase enzymes. Similar compounds include:

Bromfenac: Similar structure but with a bromine atom.

Nepafenac: A prodrug that is converted to amfenac in the body

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Amfenac sodium involves the conversion of 2-aminobenzoic acid to Amfenac and then to Amfenac sodium.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide solution", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-aminobenzoic acid to 2-chlorobenzamide using thionyl chloride and sodium hydroxide.", "Step 2: Conversion of 2-chlorobenzamide to Amfenac using sodium bicarbonate and sodium hydroxide solution.", "Step 3: Conversion of Amfenac to Amfenac sodium using sodium hydroxide and sodium chloride in water and ethanol." ] } | |

CAS番号 |

61941-56-8 |

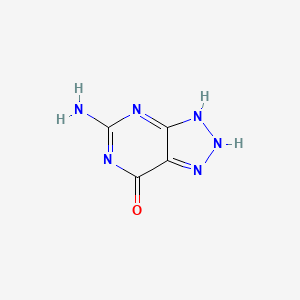

分子式 |

C15H13NNaO3 |

分子量 |

278.26 g/mol |

IUPAC名 |

sodium;2-(2-amino-3-benzoylphenyl)acetate |

InChI |

InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18); |

InChIキー |

QRYDDDQWSURCQI-UHFFFAOYSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na] |

外観 |

Solid powder |

| 61941-56-8 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

51579-82-9 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

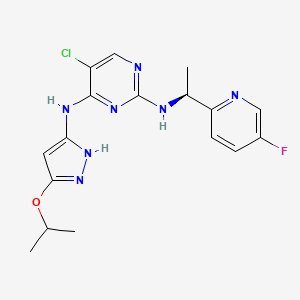

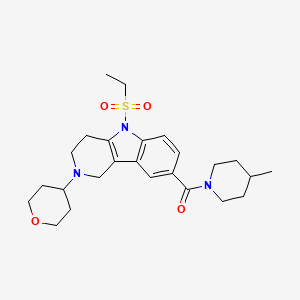

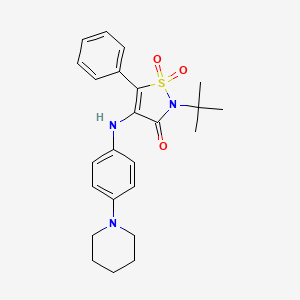

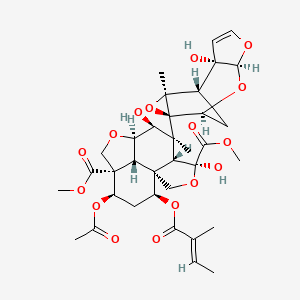

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)